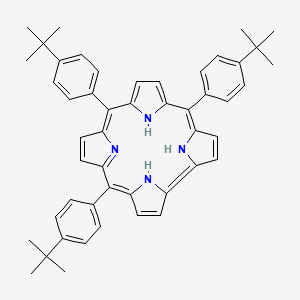

5,10,15-Tris(4-tert-butylphenyl) corrole

Übersicht

Beschreibung

5,10,15-Tris(4-tert-butylphenyl) corrole: is a synthetic corrole derivative, known for its unique chemical structure and properties. Corroles are macrocyclic compounds similar to porphyrins but with one less methine bridge, resulting in a contracted ring system. This particular compound is characterized by the presence of three 4-tert-butylphenyl groups attached to the corrole core, enhancing its solubility and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. A common method includes the use of trifluoroacetic acid as a catalyst and oxidizing agents like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the formation of the corrole ring .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5,10,15-Tris(4-tert-butylphenyl) corrole undergoes various chemical reactions, including:

Oxidation: The corrole ring can be oxidized to form corrolazines or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of corrolates.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like p-chloranil or DDQ are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles

Major Products: The major products formed from these reactions include various corrole derivatives, such as corrolazines, corrolates, and substituted corroles .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

5,10,15-Tris(4-tert-butylphenyl) corrole has been extensively studied for its catalytic properties. One notable application is in the oxidation of organic sulfides to sulfoxides using manganese corrole complexes. These reactions demonstrate high efficiency and selectivity, making them valuable for organic synthesis:

- Case Study : A study demonstrated that manganese corrole complexes derived from this compound catalyzed the oxidation of sulfides with iodobenzene as the oxidant. The reaction conditions were optimized to achieve high yields of sulfoxides, showcasing the potential of this corrole as a catalyst in organic transformations .

Sensor Technology

The compound has also been investigated for its application in sensor technology. Specifically, cobalt(III) corrole synthesized from this compound has been used as a neutral ionophore for detecting nitrite ions:

- Case Study : In a research study, cobalt(III) corrole was shown to selectively bind nitrite ions in aqueous solutions. The binding affinity was quantified using spectroscopic methods, indicating that such corrole derivatives could serve as effective sensors for environmental monitoring of nitrite levels .

Coordination Chemistry

As a ligand, this compound forms stable complexes with various transition metals. This property is crucial for developing new materials with tailored electronic and optical properties:

- Data Table: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cobalt (III) | High | Sensor technology for nitrites |

| Manganese (III) | Moderate | Catalysis in organic synthesis |

| Iron (III) | High | Photodynamic therapy |

These complexes exhibit unique electronic properties that can be exploited in various applications ranging from phototherapy to advanced materials design.

Photodynamic Therapy

Research indicates that corroles can be utilized in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation:

Wirkmechanismus

The mechanism of action of 5,10,15-Tris(4-tert-butylphenyl) corrole, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells by damaging cellular components such as membranes, proteins, and DNA. The compound’s ability to form stable complexes with transition metals also contributes to its catalytic activity in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- 5,10,15-Tris(4-methylphenyl) corrole

- 5,10,15-Tris(4-ethylphenyl) corrole

- 5,10,15-Tris(4-isopropylphenyl) corrole

Comparison: Compared to its analogs, 5,10,15-Tris(4-tert-butylphenyl) corrole exhibits enhanced solubility and stability due to the bulky tert-butyl groups. This makes it more suitable for applications requiring high stability and solubility, such as in organic electronics and photodynamic therapy .

Biologische Aktivität

5,10,15-Tris(4-tert-butylphenyl) corrole is a synthetic derivative of corrole known for its unique structural and biochemical properties. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its ability to interact with metal ions and influence biological processes.

Overview of Corrole Structure

Corroles are macrocyclic compounds similar to porphyrins but with one less methine bridge, resulting in a more contracted ring system. The presence of three bulky 4-tert-butylphenyl groups in this compound enhances its solubility and stability, making it suitable for various applications including drug development and materials science.

This compound acts primarily as a ligand for transition metals such as cobalt, iron, and manganese. These interactions are crucial for various enzymatic activities:

- Interaction with Cytochrome P450 : This compound can modulate the activity of cytochrome P450 enzymes involved in drug metabolism and detoxification processes. The coordination between the metal center of the enzyme and the nitrogen atoms of the corrole ring influences metabolic pathways significantly.

- Gene Expression Modulation : The compound has been shown to affect transcription factors that rely on metal cofactors. This can lead to changes in gene expression related to cellular metabolism and detoxification pathways.

Cellular Effects

The biological activity of this compound extends to influencing cell signaling pathways. It can alter the metabolism of both endogenous and exogenous compounds by interacting with metal-dependent enzymes.

Case Studies

- Photodynamic Therapy (PDT) :

- Antimicrobial Activity :

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Solubility | Stability | Biological Activity |

|---|---|---|---|

| This compound | High | High | Effective photosensitizer; antimicrobial |

| 5,10,15-Tris(4-methylphenyl) corrole | Moderate | Moderate | Limited biological studies available |

| 5,10,15-Tris(4-ethylphenyl) corrole | Moderate | Low | Minimal biological applications reported |

This table highlights how this compound stands out due to its enhanced solubility and stability compared to its analogs.

Eigenschaften

IUPAC Name |

5,10,15-tris(4-tert-butylphenyl)-22,24-dihydro-21H-corrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H50N4/c1-47(2,3)33-16-10-30(11-17-33)44-38-24-22-36(50-38)37-23-25-39(51-37)45(31-12-18-34(19-13-31)48(4,5)6)41-27-29-43(53-41)46(42-28-26-40(44)52-42)32-14-20-35(21-15-32)49(7,8)9/h10-29,50-52H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXMVCVSAVCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)N4)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H50N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.